Camostat monomethanesulfonate
Camostat monomethanesulfonate
Camostat Mesylate is the mesylate salt form of camostat, an orally bioavailable, synthetic serine protease inhibitor, with anti-inflammatory, antifibrotic, and potential antiviral activities. Upon oral administration, camostat and its metabolite 4-(4-guanidinobenzoyloxyl)phenyl acetic acid (FOY 251) inhibit the activities of a variety of proteases, including trypsin, kallikrein, thrombin and plasmin, and C1r- and C1 esterases. Although the mechanism of action of camostat is not fully understood, trypsinogen activation in the pancreas is known to be a trigger reaction in the development of pancreatitis. Camostat blocks the activation of trypsinogen to trypsin and the inflammatory cascade that follows. Camostat may also suppress the expression of the cytokines interleukin-1beta (IL-1b), interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-a) and transforming growth factor-beta (TGF-beta), along with alpha-smooth muscle actin (alpha-SMA). This reduces inflammation and fibrosis of the pancreas. In addition, camostat may inhibit the activity of transmembrane protease, serine 2 (TMPRSS2), a host cell serine protease that mediates viral cell entry for influenza virus and coronavirus, thereby inhibiting viral infection and replication.
Camostat methanesulfonate is a member of guanidines and a methanesulfonate salt. It has a role as an anticoronaviral agent.
Camostat methanesulfonate is a member of guanidines and a methanesulfonate salt. It has a role as an anticoronaviral agent.
Brand Name:
Vulcanchem
CAS No.:
59721-29-8
VCID:
VC0194763
InChI:
InChI=1S/C20H22N4O5.CH4O3S/c1-24(2)17(25)12-28-18(26)11-13-3-9-16(10-4-13)29-19(27)14-5-7-15(8-6-14)23-20(21)22;1-5(2,3)4/h3-10H,11-12H2,1-2H3,(H4,21,22,23);1H3,(H,2,3,4)
SMILES:
CN(C)C(=O)COC(=O)CC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)[NH+]=C(N)N.CS(=O)(=O)[O-]
Molecular Formula:
C21H26N4O8S
Molecular Weight:
494.5 g/mol
Camostat monomethanesulfonate
CAS No.: 59721-29-8
Impurities
VCID: VC0194763
Molecular Formula: C21H26N4O8S
Molecular Weight: 494.5 g/mol
CAS No. | 59721-29-8 |
---|---|
Product Name | Camostat monomethanesulfonate |
Molecular Formula | C21H26N4O8S |
Molecular Weight | 494.5 g/mol |
IUPAC Name | diaminomethylidene-[4-[4-[2-[2-(dimethylamino)-2-oxoethoxy]-2-oxoethyl]phenoxy]carbonylphenyl]azanium;methanesulfonate |
Standard InChI | InChI=1S/C20H22N4O5.CH4O3S/c1-24(2)17(25)12-28-18(26)11-13-3-9-16(10-4-13)29-19(27)14-5-7-15(8-6-14)23-20(21)22;1-5(2,3)4/h3-10H,11-12H2,1-2H3,(H4,21,22,23);1H3,(H,2,3,4) |
Standard InChIKey | FSEKIHNIDBATFG-UHFFFAOYSA-N |
SMILES | CN(C)C(=O)COC(=O)CC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)[NH+]=C(N)N.CS(=O)(=O)[O-] |
Canonical SMILES | CN(C)C(=O)COC(=O)CC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)[NH+]=C(N)N.CS(=O)(=O)[O-] |
Melting Point | 162-164°C |
Description | Camostat Mesylate is the mesylate salt form of camostat, an orally bioavailable, synthetic serine protease inhibitor, with anti-inflammatory, antifibrotic, and potential antiviral activities. Upon oral administration, camostat and its metabolite 4-(4-guanidinobenzoyloxyl)phenyl acetic acid (FOY 251) inhibit the activities of a variety of proteases, including trypsin, kallikrein, thrombin and plasmin, and C1r- and C1 esterases. Although the mechanism of action of camostat is not fully understood, trypsinogen activation in the pancreas is known to be a trigger reaction in the development of pancreatitis. Camostat blocks the activation of trypsinogen to trypsin and the inflammatory cascade that follows. Camostat may also suppress the expression of the cytokines interleukin-1beta (IL-1b), interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-a) and transforming growth factor-beta (TGF-beta), along with alpha-smooth muscle actin (alpha-SMA). This reduces inflammation and fibrosis of the pancreas. In addition, camostat may inhibit the activity of transmembrane protease, serine 2 (TMPRSS2), a host cell serine protease that mediates viral cell entry for influenza virus and coronavirus, thereby inhibiting viral infection and replication. Camostat methanesulfonate is a member of guanidines and a methanesulfonate salt. It has a role as an anticoronaviral agent. |
Related CAS | 59721-28-7 (Free base) |
Synonyms | camostat camostat mesilate camostate camostate-mesilate FOY 305 FOY S 980 Foy-305 foypan N,N-dimethylcarbamoylmethyl-4-(4-guanidinobenzoyloxy)phenylacetate methanesulfonate |
Reference | 1: Ikeda S, Manabe M, Muramatsu T, Takamori K, Ogawa H. Protease inhibitor therapy for recessive dystrophic epidermolysis bullosa. In vitro effect and clinical trial with camostat mesylate. J Am Acad Dermatol. 1988;18(6):1246‐1252. doi:10.1016/s0190-9622(88)70130-9 2: Yamaya M, Shimotai Y, Hatachi Y, et al. The serine protease inhibitor camostat inhibits influenza virus replication and cytokine production in primary cultures of human tracheal epithelial cells. Pulm Pharmacol Ther. 2015;33:66‐74. doi:10.1016/j.pupt.2015.07.001 3: Maekawa A, Kakizoe Y, Miyoshi T, et al. Camostat mesilate inhibits prostasin activity and reduces blood pressure and renal injury in salt-sensitive hypertension. J Hypertens. 2009;27(1):181‐189. doi:10.1097/hjh.0b013e328317a762 4: Yamawaki H, Futagami S, Kaneko K, et al. Camostat Mesilate, Pancrelipase, and Rabeprazole Combination Therapy Improves Epigastric Pain in Early Chronic Pancreatitis and Functional Dyspepsia with Pancreatic Enzyme Abnormalities. Digestion. 2019;99(4):283‐292. doi:10.1159/000492813 5: Ota S, Hara Y, Kanoh S, et al. Acute eosinophilic pneumonia caused by camostat mesilate: The first case report. Respir Med Case Rep. 2016;19:21‐23. Published 2016 Jun 16. doi:10.1016/j.rmcr.2016.06.005 6: Ishikura H, Nishimura S, Matsunami M, et al. The proteinase inhibitor camostat mesilate suppresses pancreatic pain in rodents. Life Sci. 2007;80(21):1999‐2004. doi:10.1016/j.lfs.2007.02.044 7: Ashizawa N, Hashimoto T, Miyake T, Shizuku T, Imaoka T, Kinoshita Y. Efficacy of camostat mesilate compared with famotidine for treatment of functional dyspepsia: is camostat mesilate effective?. J Gastroenterol Hepatol. 2006;21(4):767‐771. doi:10.1111/j.1440-1746.2005.04041.x 8: Uno Y. Camostat mesilate therapy for COVID-19 [published online ahead of print, 2020 Apr 29]. Intern Emerg Med. 2020;1‐2. doi:10.1007/s11739-020-02345-9 9: Ramsey ML, Nuttall J, Hart PA; TACTIC Investigative Team. A phase 1/2 trial to evaluate the pharmacokinetics, safety, and efficacy of NI-03 in patients with chronic pancreatitis: study protocol for a randomized controlled trial on the assessment of camostat treatment in chronic pancreatitis (TACTIC). Trials. 2019;20(1):501. Published 2019 Aug 14. doi:10.1186/s13063-019-3606-y 10: Raboin SJ, Reeve JR Jr, Cooper MS, Green GM, Sayegh AI. Activation of submucosal but not myenteric plexus of the gastrointestinal tract accompanies reduction of food intake by camostat. Regul Pept. 2008;150(1-3):73‐80. doi:10.1016/j.regpep.2008.06.007 |
PubChem Compound | 43071 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume